molecular formula C22H20Cl2N2OS B6517096 1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899917-98-7

1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6517096
CAS No.: 899917-98-7
M. Wt: 431.4 g/mol
InChI Key: DBNOPCVCSMRVEL-UHFFFAOYSA-N
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Description

This compound is a fascinating synthetic molecule known for its unique structure and potential applications in various scientific fields. The presence of the diazaspirodecene ring system coupled with the thione and dichlorobenzoyl functionalities indicates its potential reactivity and diverse utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves:

  • Formation of the Spiro Ring System: Starting with a precursor containing the 1,4-diazaspirodecane ring, functionalizing agents are used to introduce the methyl and phenyl groups.

  • Thionation: A thionating agent like Lawesson's reagent converts a carbonyl precursor into the thione group.

  • Dichlorobenzoylation: The 3,4-dichlorobenzoyl group is introduced using reagents such as 3,4-dichlorobenzoyl chloride in the presence of a base.

Industrial production methods likely optimize these steps for yield and purity, potentially using advanced techniques like continuous flow reactors and high-throughput synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various types of reactions:

  • Oxidation: This reaction can be used to introduce sulfoxide or sulfone functionalities.

  • Reduction: Useful for reducing the thione to thiol or further functional groups.

  • Substitution: Various nucleophiles can replace the dichlorobenzoyl group.

Common Reagents and Conditions

  • Oxidizing Agents: mCPBA (meta-Chloroperoxybenzoic acid), hydrogen peroxide under mild acidic conditions.

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substituents: Grignard reagents, organolithium compounds for various substitutions.

Major Products

  • Sulfoxides and Sulfones: From oxidation reactions.

  • Thiol Derivatives: From reduction reactions.

  • Functionalized Spiro Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

The compound can serve as a starting material for synthesizing complex molecules due to its functional group diversity.

Biology

Medicine

Could be explored for pharmacological properties, such as antimicrobial or anticancer activities, given its unique structure.

Industry

Might find applications in materials science, especially in designing new polymers or specialized coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects is tied to its functional groups. The dichlorobenzoyl group can interact with specific enzymes, while the thione group can participate in redox reactions. The spiro ring provides structural rigidity, which can influence binding to biological targets.

Comparison with Similar Compounds

Similar compounds include:

  • 1-(4-chlorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

  • 1-(3,4-difluorobenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Uniqueness: The unique combination of the dichlorobenzoyl group with the thione and diazaspirodecene scaffold offers a blend of reactivity and stability not commonly found in similar structures, potentially making it more versatile in both research and industrial applications.

Hope this brings some spark to your research! Anything else you want to dive into?

Properties

IUPAC Name

(3,4-dichlorophenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2OS/c1-14-9-11-22(12-10-14)25-19(15-5-3-2-4-6-15)21(28)26(22)20(27)16-7-8-17(23)18(24)13-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNOPCVCSMRVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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